![molecular formula C12H19N5O2 B4699400 4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4699400.png)
4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclohexylamine with a suitable pyrazole derivative. One common method includes the condensation of cyclohexylamine with 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the introduction of a carbonyl group to form the desired compound. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Agriculture: Pyrazole derivatives, including this compound, are studied for their potential use as pesticides or herbicides.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole-3-carboxamide: A simpler derivative lacking the cyclohexylamino group.
4-amino-1-methyl-1H-pyrazole-3-carboxamide: Contains an amino group instead of the cyclohexylamino group.
4-{[(phenylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide: Features a phenylamino group instead of the cyclohexylamino group.
Uniqueness
The presence of the cyclohexylamino group in 4-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide imparts unique steric and electronic properties, potentially enhancing its interactions with specific biological targets or its stability under certain conditions. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-(cyclohexylcarbamoylamino)-1-methylpyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-17-7-9(10(16-17)11(13)18)15-12(19)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,13,18)(H2,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGGDHSAMUWRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.